molecular formula C7H12O2 B8685148 4-Isopropyldihydrofuran-2(3H)-one

4-Isopropyldihydrofuran-2(3H)-one

Cat. No.: B8685148
M. Wt: 128.17 g/mol
InChI Key: KSHNENOHFJQWJE-UHFFFAOYSA-N
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Description

4-Isopropyldihydrofuran-2(3H)-one is a chemical compound belonging to the furan family, characterized by a five-membered ring structure containing one oxygen atom. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers and industrial chemists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyldihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 4-isopropyl-3-buten-2-one with an acid catalyst can yield this compound . Another method involves the use of microwave-assisted cyclization, which has been shown to reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed:

    Oxidation: Lactones, carboxylic acids

    Reduction: Dihydrofuran derivatives

    Substitution: Substituted furans

Comparison with Similar Compounds

Comparison: 4-Isopropyldihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of a dihydrofuran ring. This structural feature imparts distinct chemical and biological properties compared to other furan derivatives. For example, its reactivity and potential biological activities differ significantly from those of simple furans and dihydrofurans .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-propan-2-yloxolan-2-one

InChI

InChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3

InChI Key

KSHNENOHFJQWJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)OC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-isobutyl-succinic acid-4-t-butyl ester (8.0 g, 34.7 mmol) in 100 mL of THF is cooled to 0° C. under Ar and borane dimethyl sulphide complex (2.6 g, 34.7 mmol) is added. The reaction mixture is stirred at 0° C. for 10 minutes, and at room temperature overnight. The solution is cooled to 0° C. and 100 mL of MeOH is added. The solvents are evaporated, and the remaining oil is dried under hi-vacuum for 2 hours. The oil remaining is taken up in 100 mL of THF, and a catalytic amount of p-toluene sulfonic acid is added. The solution is warmed to reflux overnight. After being cooled to room temperature, the solvent is evaporated, and the oil is taken up in Et2O (100 mL). The Et2O solution is extracted with 2.0N Na2CO3 (2×50 mL) followed by 100 mL of brine and dried over MgSO4. Evaporation of Et2O followed by medium pressure chromatography (MPLC) of the remaining oil in 20% EtOAc/Hexanes gives 4.4 g (89% yield) of 4-isopropyldihydro-furan-2-one as an oil. NMR (H1, 400 MHz, CDCl3) δ 0.9 (6H, m); δ 1.3 (2H, dd); δ 1.5 (1H, m); δ 2.1 (1H, m); δ 2.6 (2H, m); δ 3.6 (1H, m); δ 4.4(1 H, m).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Preparation of 4-Isobutyl-dihydro-furan-2-one (4): A solution of 2-isobutyl-succinic acid-4-t-butyl ester (8.0 g, 34.7 mmol) in 100 mL of THF is cooled to 0° C. under Ar and borane dimethyl sulphide complex (2.6 g, 34.7 mmol) is added. The reaction mixture is stirred at 0° C. for 10 minutes, and at room temperature overnight. The solution is cooled to 0° C. and 100 mL of MeOH is added. The solvents are evaporated, and the remaining oil is dried under hi-vacuum for 2 hrs. The oil remaining is taken up in 100 mL of THF, and a catalytic amount of p-toluene sulfonic acid is added. The solution is warmed to reflux overnight. After being cooled to room temperature, the solvent is evaporated, and the oil is taken up in Et2O (100 mL). The Et2O solution is extracted with 2.0N Na2CO3 (2×50 mL) followed by 100 mL of brine and dried over MgSO4. Evaporation of Et2O followed by medium pressure chromatography (MPLC) of the remaining oil in 20% EtOAc/Hexanes gives 4.4 g (89% yield) of 4-isopropyl-dihydro-furan-2-one as an oil. NMR (H1, 400 MHz, CDCl3) δ0.9 (6H, m); δ1.3 (2H, dd); δ1.5 (1H, m); δ2.1 (1H, m); δ2.6 (2H, m); δ3.6 (1H, m); δ4.4 (1H, m).
Name
4-Isobutyl-dihydro-furan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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